![molecular formula C20H21N5O B2874206 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034553-66-5](/img/structure/B2874206.png)
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : One study focused on the synthesis and crystal structure of a related pyrazole derivative, indicating the importance of such compounds in structural and synthetic chemistry. The compound was characterized using various spectroscopic methods, and its structure was determined by X-ray diffraction, highlighting the compound's crystalline properties and molecular configuration (Cao, Dong, Shen, & Dong, 2010).
Synthetic Methodologies
- Regioselective Synthesis : Another research outlined a regioselective synthesis method for pyrazole derivatives, demonstrating the versatility of these compounds in chemical synthesis. This method employed a 1,3-dipolar cycloaddition approach, emphasizing the strategic utility of pyrazole derivatives in organic synthesis (Alizadeh, Moafi, & Zhu, 2015).
Chemical Properties and Rules
- Chlorine-Methyl Exchange Rule : Research on isomorphous structures related to pyrazole derivatives revealed adherence to the chlorine-methyl exchange rule. This study provides insights into the predictability of chemical behavior based on molecular substitutions, which could be relevant for the design and synthesis of new compounds (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Potential : Some studies have synthesized and tested pyrazole derivatives for antimicrobial and anticancer activities. These compounds, including various methanone derivatives, were found to exhibit significant biological activity, suggesting the potential for pharmaceutical applications (Kumar, Meenakshi, Kumar, & Kumar, 2012). Another study discovered derivatives with promising in vitro activity against coronaviruses and tumors, indicating the broad spectrum of biological activities of pyrazole derivatives (Jilloju et al., 2021).
Propriétés
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-18(12-17(21-23)14-6-3-2-4-7-14)20(26)24-10-11-25-19(13-24)15-8-5-9-16(15)22-25/h2-4,6-7,12H,5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMSFASLNTDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
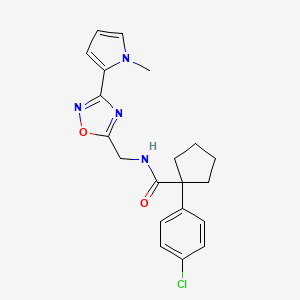
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2874130.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2874131.png)
![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2874132.png)
![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)
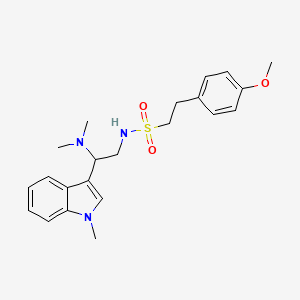
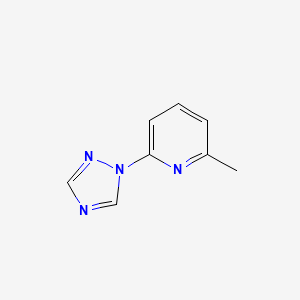

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)
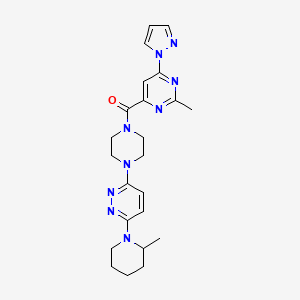
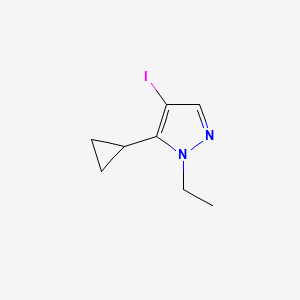
![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)
